molecular formula C16H17Cl2N3O B279665 (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

(E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

Cat. No.: B279665
M. Wt: 338.2 g/mol
InChI Key: KWVCRIYDJFRPAK-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is an organic compound that features a dichlorophenyl group and a pyrazolylmethyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved by reacting acryloyl chloride with an amine under basic conditions.

    Introduction of the dichlorophenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dichlorophenyl group.

    Attachment of the pyrazolylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazolylmethyl group is introduced using a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the acrylamide backbone, converting it to the corresponding amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolylmethyl group.

    Reduction: Amines derived from the acrylamide backbone.

    Substitution: Various substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of dichlorophenyl and pyrazolylmethyl groups on biological systems. It may serve as a lead compound for the development of new drugs or as a probe for biochemical studies.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dichlorophenyl)-N-methylacrylamide: Similar structure but lacks the pyrazolylmethyl group.

    N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide: Similar structure but lacks the dichlorophenyl group.

    3-(3,4-dichlorophenyl)-N-[(1H-pyrazol-4-yl)methyl]acrylamide: Similar structure but lacks the trimethyl groups on the pyrazole ring.

Uniqueness

The uniqueness of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE lies in the combination of the dichlorophenyl and pyrazolylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17Cl2N3O

Molecular Weight

338.2 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C16H17Cl2N3O/c1-10-13(11(2)21(3)20-10)9-19-16(22)7-5-12-4-6-14(17)15(18)8-12/h4-8H,9H2,1-3H3,(H,19,22)/b7-5+

InChI Key

KWVCRIYDJFRPAK-FNORWQNLSA-N

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

CC1=C(C(=NN1C)C)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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